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Phosphorous nitride - 17739-47-8

Phosphorous nitride

Catalog Number: EVT-300797
CAS Number: 17739-47-8
Molecular Formula: NP
Molecular Weight: 44.981 g/mol
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Product Introduction

Description
  • Gate insulator in semiconductor devices: [, , , ]
  • Surface passivation of semiconductors: []
  • Flame retardant additive: []
  • Catalyst for advanced oxidation processes: []

Indium Nitride (InN)

Compound Description: Indium nitride (InN) is a III-V semiconductor material. [] It is used in the formation of thin films for electronic applications.

Relevance: InN is a structurally related compound to phosphorous nitride (PN). It is found alongside PN in thermally grown nitride films on InP substrates. These films, composed of polycrystalline InN and PN, exhibit varying resistivities based on the nitridation process. []

Indium Phosphide (InP)

Compound Description: Indium phosphide (InP) is a binary semiconductor material. [] It is often used as a substrate material in electronics.

Relevance: InP is a key material in the research related to phosphorous nitride (PN). PN films are deposited on InP substrates to investigate their electrical properties and potential applications in metal-insulator-semiconductor (MIS) structures. [, , , , ]

Indium Phosphorous Nitride (InxPNy)

Compound Description: Indium phosphorous nitride (InxPNy) is a ternary compound that incorporates indium, phosphorus, and nitrogen. [] The composition of InxPNy can be adjusted by varying the concentration of indium during the deposition process.

Relevance: InxPNy is a derivative of phosphorous nitride (PN) with incorporated indium. Research highlights that introducing small amounts of indium into PN films can significantly improve the electrical properties of InxPNy-InP MIS structures. These improvements include reduced frequency dispersion and hysteresis width in capacitance-voltage curves. []

Gallium Arsenide (GaAs)

Compound Description: Gallium arsenide (GaAs) is a III-V semiconductor material with applications in electronics and optoelectronics. []

Relevance: While not structurally similar to phosphorous nitride (PN), GaAs serves as a comparison point in plasma nitridation studies. Research compares the nitridation behavior of GaAs, GaP, and InP surfaces, highlighting the formation of a PN capping layer on GaP and InP that inhibits further nitridation. []

Gallium Phosphide (GaP)

Compound Description: Gallium phosphide (GaP) is a compound semiconductor material. []

Relevance: Similar to InP, GaP substrates also form a phosphorous nitride (PN) capping layer during plasma nitridation. This shared characteristic is important for understanding the interaction of III-V semiconductors with nitrogen plasma and the resulting surface modifications. []

Arsenic Nitride (AsN)

Compound Description: Arsenic Nitride (AsN) is a two-dimensional material composed of zigzag chains. [] Theoretical calculations predict its existence and unique electronic properties.

Relevance: Although not directly synthesized in the presented research, AsN shares structural similarities with phosphorous nitride (PN) monolayers. Both are predicted to exhibit transitions between type-I and type-II Dirac semimetals under strain, suggesting AsN as a potential candidate for exploring this phenomenon. []

Borophene Dots (BDs)

Compound Description: Borophene dots (BDs) are nanosized structures of borophene, a single-layer sheet of boron atoms. [] They possess a negative surface charge and unique electronic properties.

Relevance: While structurally different, BDs are investigated in conjunction with phosphorous nitride dots (PNDs) for potential applications in photoelectrochemical water oxidation. The complementary surface charges of BDs and PNDs facilitate the formation of type-II heterojunctions, enhancing charge separation and photoelectrochemical performance. []

Hydrogen Fluoride (HF), Aluminum Oxide (Al2O3)

Compound Description: Hydrogen Fluoride (HF) and Aluminum Oxide (Al2O3) are commonly used in semiconductor processing for etching and dielectric deposition, respectively. []

Relevance: While not structurally related to phosphorous nitride (PN), both HF and Al2O3 are important for the fabrication of InGaAs MOSFETs, where PN plays a crucial role in interface passivation. The thermally robust PN layer formed using a plasma-based phosphine (PH3) passivation technique allows for the subsequent integration of high-k dielectrics like Al2O3, enabling the successful fabrication of high-performance transistors. []

Classification

Phosphorus nitride can be classified into several structural forms, the most notable being phosphorus nitride with the chemical formula P3N5P_3N_5. This compound is characterized by its nitrogen-rich structure and is part of a broader class known as nitridophosphates. It exhibits interesting electronic and optical properties, making it a subject of study for various applications in materials science and nanotechnology.

Synthesis Analysis

The synthesis of phosphorus nitride has evolved significantly over the years. Various methods have been developed, including:

  1. Solid-State Reactions: One common approach involves the solid-state reaction between phosphorus and nitrogen sources at elevated temperatures. For example, lithium phosphorus nitride was synthesized by mixing lithium nitride and phosphorus nitride in a nitrogen atmosphere at 520°C .
  2. Solvothermal Methods: A notable method for synthesizing amorphous phosphorus nitride imide involves a solvothermal reaction of hexachlorotriphosphazene with sodium amide at lower temperatures. This method allows for the production of nanotubes with specific structural characteristics .
  3. One-Step Synthesis: Recent advancements have led to the development of one-step synthesis methods for creating phosphorus nitride dots using solvothermal techniques. These dots exhibit strong fluorescence and excellent biocompatibility, making them suitable for biological imaging applications .

These synthesis methods often require careful control of parameters such as temperature, pressure, and reactant ratios to achieve desired product purity and structural integrity.

Molecular Structure Analysis

The molecular structure of phosphorus nitride is complex and varies depending on the specific form being synthesized. For P3N5P_3N_5, the structure consists of interconnected tetrahedral units where phosphorus atoms are coordinated by nitrogen atoms. The coordination environment leads to unique electronic properties that can be analyzed using techniques such as X-ray diffraction and electron microscopy .

The crystal structure has been refined using Rietveld analysis from X-ray powder diffraction data, revealing insights into bond lengths and angles that are critical for understanding its reactivity and stability .

Chemical Reactions Analysis

Phosphorus nitride participates in various chemical reactions that are essential for its applications:

  1. Hydrolysis: Phosphorus nitride can react with water to produce phosphoric acid and ammonia. This reaction is significant for understanding its behavior in aqueous environments.
  2. Thermal Decomposition: Under high temperatures, phosphorus nitride can decompose into simpler nitrogen and phosphorus compounds. This property is crucial when considering its stability in various applications .
  3. Reactions with Halogens: Phosphorus nitride can also react with halogens to form halogenated derivatives, which may possess different chemical properties compared to the parent compound.

These reactions highlight the versatility of phosphorus nitride in synthetic chemistry and materials science.

Mechanism of Action

The mechanism of action of phosphorus nitride primarily relates to its role as a precursor or component in various materials. In photonic applications, for instance, phosphorus nitride dots exhibit two-photon absorption capabilities that are utilized in imaging techniques within biological systems .

The interaction between light and the electronic structure of phosphorus nitride facilitates energy transfer processes that are pivotal in applications such as photoluminescence and photocatalysis.

Physical and Chemical Properties Analysis

Phosphorus nitride exhibits several notable physical and chemical properties:

These properties make phosphorus nitride a versatile material suitable for various scientific applications.

Applications

Phosphorus nitride has numerous applications across different fields:

  1. Nanotechnology: Its unique optical properties allow it to be used in creating fluorescent nanoparticles for biological imaging.
  2. Photocatalysis: Due to its ability to absorb light effectively, it serves as a photocatalyst in environmental remediation processes.
  3. Advanced Materials: Phosphorus nitride is explored as a component in high-performance ceramics and electronic devices due to its thermal stability and electrical properties.

Properties

CAS Number

17739-47-8

Product Name

Phosphorous nitride

IUPAC Name

azanylidynephosphane

Molecular Formula

NP

Molecular Weight

44.981 g/mol

InChI

InChI=1S/NP/c1-2

InChI Key

AOPJVJYWEDDOBI-UHFFFAOYSA-N

SMILES

N#P

Canonical SMILES

N#P

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